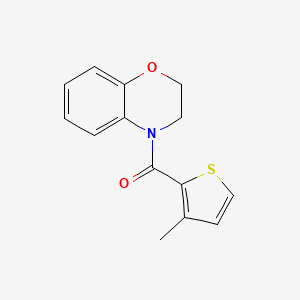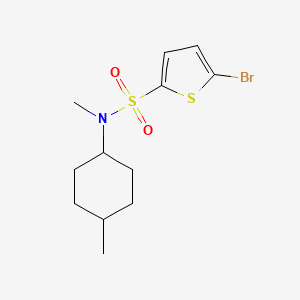![molecular formula C14H15N3O2 B7495534 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B7495534.png)
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one, also known as EMOB, is a small molecule inhibitor that has been extensively studied in the field of cancer research. EMOB has been found to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which is overexpressed in many types of cancer. The inhibition of PLK1 activity by EMOB has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one inhibits the activity of PLK1, a protein that plays a crucial role in cell division. PLK1 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting the activity of PLK1, 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has been found to inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents. 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one is its specificity for PLK1 inhibition. This makes it a potentially safer alternative to other chemotherapeutic agents that may have off-target effects. However, the synthesis of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one is a complex process that requires specialized equipment and expertise. In addition, the efficacy of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one may vary depending on the type of cancer being treated.
Orientations Futures
There are several potential future directions for research on 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one. One area of interest is the development of more efficient synthesis methods for 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one, which could make it more accessible for research and clinical use. Another area of interest is the identification of biomarkers that can predict the efficacy of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one in different types of cancer. Finally, the combination of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one with other chemotherapeutic agents is an area of active research, as it may enhance the overall efficacy of cancer therapy.
Méthodes De Synthèse
The synthesis of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one involves a multi-step process that has been described in several research papers. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has been extensively studied in the field of cancer research, particularly in the context of PLK1 inhibition. Several research papers have demonstrated the efficacy of 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one in inducing apoptosis in cancer cells, both in vitro and in vivo. 1-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
1-ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-16-12-6-4-5-7-13(12)17(14(16)18)9-11-8-10(2)15-19-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNYSLAAFDWJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)
![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)

![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)
![3-[(3-Chlorophenyl)methyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione](/img/structure/B7495510.png)


![4-O-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 1-O-methyl benzene-1,4-dicarboxylate](/img/structure/B7495523.png)
![5-[(2-Methyl-2,3-dihydroindol-1-yl)sulfonyl]thiophene-3-carboxylic acid](/img/structure/B7495548.png)
![1-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495552.png)

